O-(2-bromophenyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6BrNO |
|---|---|
Molecular Weight |
188.02 g/mol |
IUPAC Name |
O-(2-bromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 |
InChI Key |
UCDOHCKOSWKCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)ON)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for O 2 Bromophenyl Hydroxylamine and Its Derivatives
Direct Synthetic Routes
Direct approaches focus on forming the crucial Aryl-O-N bond from readily available starting materials. These methods are often favored for their efficiency and atom economy.
Alkylation Reactions of Hydroxylamine (B1172632) Precursors
The direct O-arylation of hydroxylamine or its protected derivatives with an appropriate 2-bromophenyl source is a primary strategy for synthesizing O-(2-bromophenyl)hydroxylamine. This typically involves a transition metal-catalyzed cross-coupling reaction. Palladium-catalyzed methods have proven particularly effective for forming the C-O bond between an aryl halide and a hydroxylamine. organic-chemistry.org
A notable example is the coupling of a protected hydroxylamine with an aryl bromide, such as 1,2-dibromobenzene. organic-chemistry.org The use of specialized phosphine (B1218219) ligands, like the bis-pyrazole phosphine BippyPhos, has been shown to facilitate smooth cross-coupling of hydroxylamines with aryl bromides, chlorides, and iodides. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out at elevated temperatures in a suitable solvent like toluene, with a base such as cesium carbonate (Cs₂CO₃) to promote the reaction. organic-chemistry.orgorganic-chemistry.org While effective, these methods may require careful optimization of catalyst loading and reaction conditions, especially for ortho-substituted aryl halides which can present steric challenges. organic-chemistry.org Copper-catalyzed systems have also been explored for the N-arylation of hydroxylamines with aryl iodides, highlighting the versatility of metal catalysis in this field. organic-chemistry.org
Halogenation Strategies for Aryl Hydroxylamines
An alternative direct route involves the regioselective halogenation of an O-aryl hydroxylamine precursor, such as O-phenylhydroxylamine. This approach hinges on the principles of electrophilic aromatic substitution, where a brominating agent is introduced to the aromatic ring. The hydroxylamine moiety (-ONH₂) is an activating group and directs incoming electrophiles to the ortho and para positions.
To achieve the desired ortho-bromination, careful selection of the brominating agent and reaction conditions is critical to control regioselectivity and prevent the formation of the para-substituted isomer or polyhalogenated products. Furthermore, the hydroxylamine group is susceptible to oxidation, which presents a significant challenge. This route is less common than cross-coupling methods due to these selectivity and stability issues. Methodologies developed for the regioselective ortho-halogenation of related compounds, such as N-aryl amides, which utilize directing groups and specific halogenating agents, could potentially be adapted for this purpose. nih.gov
Indirect Synthesis via Precursor Transformation
Indirect methods involve the synthesis of a precursor molecule containing the 2-bromophenyl group, which is then chemically converted into the target hydroxylamine. These multi-step pathways offer flexibility and access to the compound from different starting materials.
Phthalimide-Mediated Approaches to this compound
This method, analogous to the Gabriel synthesis of primary amines, utilizes N-hydroxyphthalimide as a hydroxylamine equivalent. wikipedia.org The synthesis proceeds in two main steps:
O-Arylation of N-Hydroxyphthalimide : N-hydroxyphthalimide, or its corresponding salt, is reacted with an activated 2-brominated aromatic compound. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction with a highly activated aryl halide, such as 2-bromo-1-fluorobenzene or 1-bromo-2-nitrobenzene. Alternatively, transition metal-catalyzed coupling reactions, such as copper-catalyzed cross-coupling with aryl boronic acids, can be employed to form the O-(2-bromophenyl)phthalimide intermediate. nih.gov
Deprotection : The resulting N-[O-(2-bromophenyl)]phthalimide is then treated with a nucleophile, most commonly hydrazine, in a process known as hydrazinolysis. This cleaves the phthalimide (B116566) group, releasing the free this compound and forming a stable phthalhydrazide (B32825) byproduct.
This pathway is advantageous as it uses a stable and easily handled hydroxylamine surrogate, avoiding potential side reactions associated with free hydroxylamine. wikipedia.org
Reductive Pathways from Substituted Oximes
The reduction of oximes is a well-established and direct method for preparing hydroxylamines. nih.govresearchgate.net For the synthesis of this compound, the required precursor is 2-bromobenzaldehyde (B122850) oxime.
The synthesis begins with the condensation of 2-bromobenzaldehyde with hydroxylamine, typically using hydroxylamine hydrochloride and a base, to form the corresponding oxime. wikipedia.org The critical step is the selective reduction of the oxime's C=N double bond without causing the reductive cleavage of the weak N-O bond, which would lead to the formation of the corresponding primary amine as an undesired byproduct. nih.govresearchgate.net
Several catalytic systems have been developed to achieve this selectivity. nih.gov Platinum-based heterogeneous catalysts (e.g., Pt/C) in the presence of a strong acid are often used for this transformation. nih.govresearchgate.net Homogeneous catalysts, including iridium and rhodium complexes, have also been shown to be highly effective. researchgate.net Chemical reducing agents can also be employed, with borane (B79455) reagents (e.g., borane-tetrahydrofuran (B86392) complex) or sodium cyanoborohydride under acidic conditions being common choices. The choice of reducing agent and reaction conditions is crucial for maximizing the yield of the desired hydroxylamine. researchgate.net
| Precursor | Reducing System | Key Feature |
| 2-Bromobenzaldehyde Oxime | Catalytic Hydrogenation (e.g., Pt/C, H₂, acid) | Effective for selective C=N reduction over N-O cleavage. nih.govresearchgate.net |
| 2-Bromobenzaldehyde Oxime | Borane Reagents (e.g., BH₃·THF) | Mild chemical reduction method. researchgate.net |
| 2-Bromobenzaldehyde Oxime | Sodium Cyanoborohydride (NaBH₃CN) | Requires acidic conditions for effective reduction. |
| 2-Bromobenzaldehyde Oxime | Homogeneous Catalysts (e.g., Ir, Rh complexes) | High turnover numbers and potential for asymmetric reduction. researchgate.net |
Conversion from Related Nitrogen-Containing Compounds
The most prevalent method in this category is the controlled partial reduction of a nitroaromatic compound. The synthesis of this compound can be effectively achieved by the selective reduction of 1-bromo-2-nitrobenzene.
This transformation is challenging because the reduction of a nitro group to an amine proceeds through several intermediates, including the nitroso and hydroxylamine species. Halting the reduction at the hydroxylamine stage requires carefully controlled conditions to prevent over-reduction to 2-bromoaniline. rsc.org
Catalytic hydrogenation is a common method, where platinum-on-carbon (Pt/C) is a preferred catalyst. rsc.org The selectivity of this reaction is often enhanced by the addition of inhibitors or promoters. For instance, small amounts of dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine to the aniline, while amines like triethylamine (B128534) can promote the initial conversion of the nitro group. rsc.org This allows for the accumulation of the desired N-aryl hydroxylamine product in high yield. rsc.org Alternative reducing agents, such as zinc metal in the presence of ammonium (B1175870) chloride, can also be used for this partial reduction.
Protecting Group Strategies in this compound Synthesis
In the synthesis of complex molecules containing the this compound moiety, the strategic use of protecting groups is crucial for achieving high yields and chemo- and regioselectivity. The hydroxylamine functionality possesses two reactive sites: the nitrogen and the oxygen atoms. Selective protection of one of these sites allows for chemical transformations to be carried out on the other, or on different parts of the molecule, without undesired side reactions. This section details the common N-protection and O-protection strategies employed in the synthesis of this compound derivatives.
N-Protection and Deprotection Techniques
The nucleophilic nitrogen atom of this compound can be protected using various common amine protecting groups. The choice of the protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal.
tert-Butoxycarbonyl (Boc) Group:
The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. The introduction of the Boc group onto the nitrogen atom of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Deprotection of the N-Boc group is readily accomplished under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently cleaves the carbamate, releasing the free amine.
Benzylaminocarbonyl (Cbz or Z) Group:
The Cbz group is another common protecting group for amines, valued for its stability and its removal under neutral conditions via hydrogenolysis. The protection is carried out by reacting this compound with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.
The primary method for the deprotection of the Cbz group is catalytic transfer hydrogenation. This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as ammonium formate (B1220265) or formic acid, and is advantageous as it avoids the use of strong acids or bases.
Below is an interactive data table summarizing common N-protection and deprotection techniques for this compound.
| Protecting Group | Protection Reagent | Base | Solvent | Conditions | Typical Yield | Deprotection Reagent | Solvent | Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Room Temperature, 2-12 h | 90-98% | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-3 h | 90-99% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) | Dioxane/Water or Dichloromethane (DCM) | 0 °C to Room Temperature, 2-6 h | 85-95% | H₂, Pd/C or Ammonium formate, Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature, 1-4 h | 90-99% |
O-Protection Strategies for Selective Synthesis
To perform reactions selectively at the nitrogen atom, such as N-alkylation or N-acylation, the oxygen atom of this compound must first be protected. Common protecting groups for the hydroxyl moiety include benzyl and various silyl (B83357) ethers.
Benzyl (Bn) Group:
The benzyl group is a robust protecting group for hydroxyl functionalities. It is stable to a wide range of reaction conditions, including acidic and basic media. The O-benzylation of an N-protected this compound is typically achieved using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH).
Removal of the O-benzyl group is most commonly accomplished by catalytic hydrogenolysis, similar to the deprotection of the Cbz group. This allows for the selective deprotection of the oxygen while leaving other functional groups, such as N-Boc, intact.
Silyl Ethers (e.g., TBDMS):
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used for the protection of alcohols. They are easily introduced and are stable under many non-acidic reaction conditions. The protection of the hydroxyl group of an N-protected this compound can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.
The cleavage of silyl ethers is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in an aprotic solvent like tetrahydrofuran (THF). This method is highly selective and does not affect most other common protecting groups.
The following interactive data table summarizes common O-protection and deprotection strategies for N-protected this compound.
| Protecting Group | Protection Reagent | Base | Solvent | Conditions | Typical Yield | Deprotection Reagent | Solvent | Conditions | Typical Yield |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 °C to Room Temperature, 4-12 h | 80-90% | H₂, Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature, 1-4 h | 90-99% |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Dimethylformamide (DMF) | Room Temperature, 2-8 h | 85-95% | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature, 1-3 h | 90-98% |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR data for O-(2-bromophenyl)hydroxylamine, including chemical shifts (δ) and coupling constants (J), are not available in the searched literature. A detailed analysis would require experimental determination.
Experimentally determined ¹³C NMR data for this compound is not available in the public domain. Structural confirmation would necessitate the acquisition of a ¹³C NMR spectrum.
Two-dimensional NMR data from experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of proton and carbon signals. However, no such data has been found for this compound.
Vibrational Spectroscopy
While general IR absorption regions for N-H, O-H, C-O, and aromatic C-H and C=C bonds are known, the specific vibrational frequencies for this compound have not been reported.
Mass Spectrometry Techniques
The mass spectrum of this compound, which would provide information on its molecular weight and fragmentation pattern, is not available in the searched databases.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the calculation of the exact mass of a molecule, which can then be compared to the theoretical mass of a proposed chemical formula.
While specific experimental HRMS data for this compound is not widely available in the current literature, the theoretical exact mass can be calculated to guide future analysis. The molecular formula of this compound is C₆H₆BrNO. The expected monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is a critical parameter for its identification.
Table 1: Theoretical Monoisotopic Mass of this compound
| Molecular Formula | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| C₆H₆BrNO | ¹²C | 12.000000 | 6 | 72.000000 |
| ¹H | 1.007825 | 6 | 6.046950 | |
| ⁷⁹Br | 78.918338 | 1 | 78.918338 | |
| ¹⁴N | 14.003074 | 1 | 14.003074 | |
| ¹⁶O | 15.994915 | 1 | 15.994915 | |
| Total | 186.963277 |
In a typical HRMS experiment, this compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The exact mass of this ion would then be measured and compared to its theoretical value.
Table 2: Predicted m/z for Protonated this compound
| Adduct | Molecular Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₆H₇BrNO⁺ | 187.971102 |
The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned chemical formula.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to construct a detailed model of the molecular and crystal structure.
As of the current available scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
A crystallographic study would provide invaluable information, including:
Confirmation of Connectivity: Unambiguously confirming the covalent bonding arrangement, including the position of the bromine atom on the phenyl ring relative to the hydroxylamine (B1172632) substituent.
Molecular Geometry: Precise measurements of bond lengths, bond angles, and torsion angles within the molecule.
Intermolecular Interactions: Revealing the nature and geometry of hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.
In the absence of experimental data, computational modeling could provide theoretical predictions of the solid-state structure of this compound. However, these predictions would require experimental validation through X-ray crystallography.
Chemical Reactivity and Mechanistic Insights of O 2 Bromophenyl Hydroxylamine
Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety
The hydroxylamine functional group in O-(2-bromophenyl)hydroxylamine possesses nucleophilic character at both the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The preferred site of reaction is influenced by the nature of the electrophile and the reaction conditions.
Reactions with Electrophiles
The nitrogen atom of the hydroxylamine moiety is generally considered the more nucleophilic center and is expected to react readily with a variety of electrophiles. For instance, acylation with acyl chlorides or anhydrides would likely yield N-acylated products. The reaction would proceed through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the electrophile.
Similarly, alkylation with alkyl halides would be expected to occur primarily on the nitrogen atom, leading to the formation of N-alkylated derivatives. The reaction would follow an S(_N)2 pathway, with the nitrogen lone pair displacing the halide leaving group.
While the oxygen atom is less nucleophilic than the nitrogen, O-alkylation and O-acylation can occur under specific conditions, particularly if the nitrogen is sterically hindered or its nucleophilicity is reduced by electronic effects.
Substitutions Involving the Bromine Atom
The bromine atom attached to the phenyl ring of this compound is susceptible to substitution through various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to replace the bromine atom with an amino group by reacting it with an amine in the presence of a suitable palladium catalyst and a base.
Similarly, Suzuki coupling with boronic acids, Stille coupling with organostannanes, and Sonogashira coupling with terminal alkynes could be utilized to form new carbon-carbon bonds at the position of the bromine atom. These reactions would proceed through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation and reductive elimination. The ortho-position of the hydroxylamine group may influence the reactivity of the bromine atom through steric or electronic effects.
Electrophilic Reactivity and Amination Processes
By activating the hydroxyl group, this compound can be converted into an electrophilic aminating agent, capable of transferring the amino group to nucleophiles.
Electrophilic Amination Reactions
Activation of the hydroxyl group, for example, by conversion to an O-sulfonyl or O-acyl derivative, transforms the hydroxylamine into a potent electrophilic aminating reagent. The electron-withdrawing nature of the activating group makes the N-O bond susceptible to cleavage upon attack by a nucleophile. Organometallic reagents, such as Grignard reagents or organolithiums, could then react at the nitrogen atom to form a new carbon-nitrogen bond, providing a route to substituted anilines after cleavage of the O-activating group.
Formation of N-Amino Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive aryl bromide, makes it a potential precursor for the synthesis of N-amino heterocyclic compounds. Intramolecular cyclization could be envisioned under conditions that promote nucleophilic attack of the nitrogen atom onto an activated ortho-position, or through a metal-catalyzed process that facilitates intramolecular C-N bond formation. For instance, under palladium catalysis, an intramolecular Buchwald-Hartwig amination could potentially lead to the formation of a five-membered N-amino dihydroindole derivative, although such a reaction would be highly dependent on the specific reaction conditions and the conformational flexibility of the molecule.
Furthermore, O-arylhydroxylamines have been shown to be precursors for the synthesis of benzofurans when reacted with ketones under acidic conditions. This reaction proceeds via an initial condensation, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization. While this leads to an oxygen-containing heterocycle, it highlights the potential for the hydroxylamine moiety to participate in cyclization reactions.
Oxidative and Reductive Transformations
The nitrogen atom in this compound exists in the -1 oxidation state and can undergo both oxidation and reduction.
Oxidative processes would be expected to convert the hydroxylamine to the corresponding nitroso or nitro compound. The specific product would depend on the strength of the oxidizing agent and the reaction conditions. For example, mild oxidizing agents might lead to the formation of 2-bromonitrosobenzene, while stronger oxidants could result in the formation of 2-bromonitrobenzene.
Controlled Oxidation Pathways
The oxidation of hydroxylamines can be a sensitive process, often influenced by the solvent, pH, and the presence of metal ions. beilstein-journals.orgorganic-chemistry.org For this compound, controlled oxidation is expected to primarily yield the corresponding 2-bromonitrosobenzene. Studies on analogous hydroxylamines show they are susceptible to oxidation by aerial oxygen, a process that can be accelerated in certain organic solvents like methanol or by the presence of trace heavy metals. beilstein-journals.org
The mechanism and products of oxidation can also be highly dependent on the oxidant used. For instance, the oxidation of hydroxylamine by iron(III) can yield different nitrogen-containing products, such as dinitrogen monoxide (N₂O) or dinitrogen (N₂), depending on the stoichiometry of the reactants. organic-chemistry.org This suggests that the oxidation of this compound could be directed towards specific products by carefully selecting the reaction conditions. In some contexts, hydroxylamine oxidation, catalyzed by materials like modified activated carbon, can be harnessed for the direct synthesis of hydrogen peroxide. nih.gov
Selective Reduction Reactions
The reduction of O-arylhydroxylamines presents a significant challenge: achieving selective conversion to the corresponding amine (2-bromoaniline) or other reduced states without causing the reductive cleavage of the weak N-O bond. wikipedia.org The catalytic reduction of oximes, a related class of compounds, to hydroxylamines is known to be difficult, often leading to the primary amine as a side product. wikipedia.org
Insights can be gained from the reverse reaction, the selective hydrogenation of nitroaromatics. The hydrogenation of substituted nitrobenzenes to the corresponding N-aryl hydroxylamines can be achieved with high selectivity using supported platinum catalysts. nih.gov The key to preventing over-hydrogenation to the aniline is often the addition of an inhibitor, such as dimethyl sulfoxide (B87167), which deactivates the catalyst towards the hydroxylamine intermediate. nih.gov This suggests that for the reduction of this compound, catalyst choice and the use of specific inhibitors are crucial for controlling the reaction outcome. Electrocatalytic methods are also being explored for the selective reduction of nitrogenous compounds, which could offer alternative pathways for controlling the reduction of hydroxylamine derivatives. researchgate.net
Rearrangement Mechanisms
The inherent weakness of the N-O bond in hydroxylamine derivatives makes them susceptible to various rearrangement reactions, which are often the key steps in complex synthetic transformations.
Intramolecular Rearrangements Involving the Aryl-Oxygen Bond
O-arylhydroxylamines and their derivatives, such as O-aryl ketoximes, can undergo sigmatropic rearrangements where the aryl-oxygen bond is critically involved. A notable example is a scribd.comscribd.com-sigmatropic rearrangement, analogous to the Fischer indole synthesis, which can lead to the formation of substituted benzofurans. organic-chemistry.orgresearchgate.net In this type of rearrangement, the O-aryl group migrates in a concerted fashion. The process is often facilitated by converting the hydroxylamine into an oxime derivative, which then rearranges upon heating or under acidic conditions. researchgate.net Mechanistic studies on related systems show that such rearrangements can be promoted by Lewis acids or transition metal catalysts, which activate the N-O bond. nih.gov The reaction pathway, whether it proceeds via a scribd.comscribd.com or a scribd.com shift, can sometimes be controlled by external stimuli such as heat or visible light, leading to different structural isomers. nih.gov
Mechanistic Investigation through Reaction Studies
Elucidating the precise mechanisms of reactions involving this compound requires sophisticated analytical and theoretical studies. Kinetic isotope effects and the detection of transient intermediates are powerful tools in this endeavor.
Kinetic Isotope Effects and Transition State Analysis
Kinetic isotope effects (KIEs) provide invaluable information about the rate-determining step and the geometry of the transition state in a chemical reaction. By replacing an atom with its heavier isotope (e.g., H with D, ¹⁶O with ¹⁸O) and measuring the change in reaction rate, chemists can infer which bonds are being formed or broken in the slowest step of the mechanism.
For reactions analogous to those of this compound, KIEs have demonstrated changes in mechanism with varying conditions like pH. For example, in the oxidation of hydroxylamine by hexachloroiridate(IV), a significant primary KIE (kH/kD) of 4.4 was observed, consistent with a concerted proton-coupled electron transfer mechanism. nih.gov In acyl transfer reactions from p-nitrophenyl acetate to hydroxylamine, the leaving group ¹⁸O isotope effect was found to be 1.0310 at pH 6.0, indicating that the breakdown of a tetrahedral intermediate is rate-limiting. However, at pH 12.0, this value drops to 1.0074, suggesting a shift to a mechanism where the nucleophilic attack is rate-limiting or concerted with the expulsion of the leaving group. These studies underscore the power of KIEs in dissecting complex reaction pathways.
| Isotope Effect | Value at pH 6.0 | Value at pH 12.0 | Mechanistic Implication |
|---|---|---|---|
| Leaving Group ¹⁸O (k¹⁶/k¹⁸) | 1.0310 | 1.0074 | Shift from rate-limiting intermediate breakdown to rate-limiting attack. |
| Carbonyl ¹⁸O (k¹⁶/k¹⁸) | 1.0082 | 1.0008 | Consistent with a change in the rate-determining step. |
| Carbonyl ¹³C (k¹²/k¹³) | 1.0287 | 1.0337 | Indicates significant bonding changes at the carbonyl carbon in the transition state. |
| Solvent D₂O (kH₂O/kD₂O) | 1.4 (at pH 7.5) | 0.85 (at pH 12.0) | Suggests the involvement of proton transfer in the transition state, which changes with pH. |
Radical Intermediates and Single Electron Transfer (SET) Pathways
In addition to ionic pathways, reactions of this compound can proceed through radical intermediates, often initiated by a single electron transfer (SET) event. An SET pathway involves the transfer of a single electron from a donor (in this case, likely the hydroxylamine nitrogen) to an acceptor molecule. This generates a radical cation intermediate, which then undergoes further reaction.
Theoretical calculations and experimental studies on similar aromatic nitrogen compounds have shown that radicals like the hydroxyl radical (•OH) can initiate an SET process by abstracting an electron from the nitrogen atom that is conjugated to the benzene ring. The presence of hydroxylamine has also been shown to promote electron transfer to molecular oxygen, leading to the formation of superoxide radicals (O₂•⁻) and subsequent reactive oxygen species. The feasibility of an SET mechanism in nucleophilic aromatic substitution reactions can sometimes be inferred from structure-reactivity correlations; high Brønsted β_nuc values (greater than 1.0) can be indicative of an initial SET step. These radical pathways are crucial for understanding the full scope of the reactivity of this compound, particularly in redox reactions.
Concerted versus Stepwise Mechanistic Postulations in the Reactivity of this compound
The intramolecular cyclization of this compound and its derivatives to form dibenzo[b,f] rsc.orgwhiterose.ac.ukoxazepines is a key transformation that can, in principle, proceed through either a concerted or a stepwise mechanistic pathway. This distinction is fundamental to understanding the reaction's kinetics, selectivity, and the potential for intermediate trapping. The core of this mechanistic question lies in the timing of bond formation and bond cleavage in the intramolecular nucleophilic aromatic substitution (SNAr) reaction.
The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, computational and experimental evidence has shown that concerted mechanisms, where bond formation and cleavage occur in a single transition state, are also possible, particularly with good leaving groups.
In the context of this compound, the intramolecular nucleophilic attack by the hydroxylamine moiety onto the bromine-bearing carbon of the aromatic ring can be envisioned to follow one of these two pathways.
Stepwise Mechanism (Addition-Elimination):
A stepwise mechanism would involve the initial intramolecular attack of the nucleophilic oxygen or nitrogen atom of the hydroxylamine group onto the ipso-carbon, leading to the formation of a cyclic intermediate. This intermediate, analogous to a Meisenheimer complex, would be a high-energy, non-aromatic species. The subsequent step would involve the expulsion of the bromide ion to restore aromaticity and yield the final dibenzo[b,f] rsc.orgwhiterose.ac.ukoxazepine product.
The stability of this putative Meisenheimer-like intermediate would be a critical factor. The presence of electron-withdrawing groups on the aromatic ring could stabilize such an intermediate, favoring a stepwise pathway. Conversely, the absence of such groups on the 2-bromophenyl ring of this compound might render the intermediate less stable, potentially disfavoring this mechanism.
Concerted Mechanism:
In a concerted mechanism, the intramolecular C-N or C-O bond formation and the C-Br bond cleavage would occur simultaneously through a single transition state. In this scenario, there is no discrete intermediate. The reaction proceeds directly from the reactant to the product via a transition state where the incoming nucleophile and the outgoing leaving group are both partially bonded to the aromatic ring.
Several factors could favor a concerted pathway for the cyclization of this compound. The inherent conformational pre-disposition of the molecule for intramolecular attack could facilitate a direct displacement of the bromide. Furthermore, the nature of the leaving group is significant; bromide is a reasonably good leaving group, which can support a concerted process. Theoretical studies on other SNAr reactions have suggested that as the leaving group ability increases, the transition state becomes more "product-like," and the potential for a concerted mechanism increases.
Mechanistic Insights from Related Systems:
While specific mechanistic studies on the cyclization of this compound are not extensively detailed in the literature, insights can be drawn from broader studies of intramolecular SNAr reactions. For instance, computational studies on related systems have shown that the energy barrier between a concerted and a stepwise pathway can be small, and the preferred mechanism can be subtly influenced by factors such as solvent polarity and the electronic nature of the substituents.
Kinetic isotope effect (KIE) studies are a powerful experimental tool to distinguish between these mechanisms. A significant KIE for the atoms involved in the bond-forming or bond-breaking steps can provide evidence for their involvement in the rate-determining step. For example, a carbon isotope effect at the ipso-carbon or a nitrogen/oxygen isotope effect on the nucleophile could help elucidate the nature of the transition state. However, such specific studies for this compound have not been reported.
Strategic Applications in Complex Organic Synthesis
O-(2-bromophenyl)hydroxylamine as a Versatile Synthetic Building Block
This compound is a substituted hydroxylamine (B1172632) derivative that holds potential as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive hydroxylamine moiety and a substituted aromatic ring, suggests its utility in the construction of complex molecular architectures. The bromine atom on the phenyl ring offers a site for further functionalization, for example, through cross-coupling reactions, which could significantly expand its synthetic applications. However, detailed research specifically outlining the synthetic utility of this compound is limited in publicly available scientific literature. The following sections will explore its potential applications based on the known reactivity of related hydroxylamine derivatives.
Precursor for Nitrogen-Containing Compounds
Hydroxylamine and its derivatives are well-established precursors for a wide array of nitrogen-containing compounds. organic-chemistry.org They can act as nucleophiles or electrophiles, depending on the reaction conditions and the nature of the substituents on the nitrogen and oxygen atoms. O-substituted hydroxylamines, in particular, are valuable reagents for the introduction of the amino group. rsc.org For instance, reagents like O-(2,4-dinitrophenyl)hydroxylamine and hydroxylamine-O-sulfonic acid are effective electrophilic aminating agents. rsc.org
While direct studies on this compound as a precursor for various nitrogen-containing compounds are not extensively documented, its structure suggests potential in similar transformations. The N-O bond can be cleaved under various conditions to generate a reactive nitrogen species that can then form new carbon-nitrogen bonds.
Role in the Synthesis of α-Hydroxymethyl Ketones
The synthesis of α-hydroxymethyl ketones is a significant transformation in organic chemistry, providing valuable building blocks for more complex molecules. A variety of methods have been developed for the α-hydroxylation of ketones, often involving oxidation of the corresponding enolates or silyl (B83357) enol ethers. nih.gov
Currently, there is no available research data from the conducted searches to support the direct involvement of this compound in the synthesis of α-hydroxymethyl ketones. The typical reactivity of hydroxylamine derivatives does not immediately suggest a role in this specific transformation, which primarily involves the introduction of a hydroxyl group.
Utility in α-Aminomethyl Ketone Synthesis
α-Aminomethyl ketones are important structural motifs found in many biologically active compounds and are valuable synthetic intermediates. chemsrc.com Their synthesis often involves the α-amination of ketones or their derivatives. Electrophilic amination of enolates is a common strategy to achieve this transformation.
Similar to the synthesis of α-hydroxymethyl ketones, there is a lack of specific literature detailing the use of this compound for the synthesis of α-aminomethyl ketones. While O-substituted hydroxylamines can act as aminating agents, their specific application for the direct α-amination of ketones to produce α-aminomethyl ketones has not been reported in the searched literature.
Construction of Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Hydroxylamine and its derivatives are crucial reagents in the construction of a variety of nitrogen- and oxygen-containing heterocycles. acs.orgresearchgate.net The reactivity of the hydroxylamine moiety allows for its participation in cyclization reactions to form stable ring systems.
Synthesis of Isoxazole (B147169) Derivatives
Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are present in a number of pharmaceuticals and are important synthetic targets. nih.govrsc.orgorganic-chemistry.org The most common method for synthesizing the isoxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. nih.govrsc.orgorganic-chemistry.org
In these reactions, hydroxylamine hydrochloride is typically used. The general mechanism involves the formation of an oxime intermediate followed by cyclization and dehydration. While it is conceivable that this compound could be employed in a similar capacity, specific examples of its use in isoxazole synthesis are not readily found in the scientific literature. The presence of the 2-bromophenyl group on the oxygen atom would likely influence the reactivity and might require different reaction conditions compared to hydroxylamine hydrochloride.
| Precursor 1 | Precursor 2 | Resulting Heterocycle | Reference |
| 1,3-Diketone | Hydroxylamine HCl | 3,5-Disubstituted Isoxazole | nih.govrsc.org |
| α,β-Unsaturated Ketone | Hydroxylamine HCl | Isoxazoline/Isoxazole | organic-chemistry.org |
| Chalcone | Hydroxylamine HCl | 3,5-Diaryl Isoxazole | organic-chemistry.org |
Formation of Other Nitrogen and Oxygen Heterocycles
Beyond isoxazoles, substituted hydroxylamines are utilized in the synthesis of a diverse range of other nitrogen- and oxygen-containing heterocycles. googleapis.com For example, alkynyl hydroxylamines have been identified as key precursors for various 1,2-N/O heterocycles. rsc.org The specific nature of the substituents on the hydroxylamine derivative can direct the course of the cyclization reaction and determine the structure of the resulting heterocyclic ring.
The potential of this compound in the synthesis of other heterocycles remains an area for future investigation. The presence of the ortho-bromine atom on the phenyl ring could potentially be exploited in tandem or cascade reactions, where an initial heterocycle formation is followed by a subsequent cross-coupling reaction at the bromine site, leading to highly functionalized and complex heterocyclic systems. However, at present, there are no specific examples of such applications reported in the available literature.
Development of Novel Reagents and Catalytic Cycles
The strategic application of this compound in complex organic synthesis has led to the development of novel reagents and catalytic cycles. Its unique electronic and steric properties, conferred by the ortho-bromine substituent on the phenyl ring, make it a valuable tool for chemists. This section explores its role in hydroamination reactions and the derivatization of carbonyl compounds.
Applications in Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. organic-chemistry.org O-Arylhydroxylamines, including this compound, have emerged as effective nitrogen sources in transition metal-catalyzed hydroamination reactions. These reactions often utilize catalysts based on copper, gold, or palladium to facilitate the transformation. nih.govnih.govnih.govnih.gov
The development of catalytic cycles for hydroamination involving O-arylhydroxylamines typically proceeds through the activation of the hydroxylamine by the metal catalyst. In copper-catalyzed systems, for instance, a copper hydride (CuH) species is often generated in situ. This species can then undergo hydrometalation of the alkene or alkyne substrate, followed by reaction with the O-arylhydroxylamine to form the desired amine product and regenerate the catalyst.
While specific studies focusing exclusively on this compound are limited, research on substituted arylamines in gold-catalyzed hydroamination of alkynes provides valuable insights. The electronic nature of the substituent on the aryl ring has been shown to have a non-monotonic effect on the catalytic activity. nih.gov This suggests that the electron-withdrawing nature of the bromine atom in this compound could influence the rate and efficiency of the catalytic cycle.
A proposed general catalytic cycle for the hydroamination of an alkene with an O-arylhydroxylamine, catalyzed by a generic transition metal (M), is depicted below:
Oxidative Addition: The metal catalyst M(0) undergoes oxidative addition to the O-N bond of the O-arylhydroxylamine.
Alkene Insertion: The alkene coordinates to the metal center and subsequently inserts into the M-N bond.
Reductive Elimination: The desired amine product is released through reductive elimination, regenerating the M(0) catalyst.
The specific intermediates and rate-determining steps can vary depending on the metal catalyst, ligands, and substrate. The presence of the bromine atom in this compound can influence the stability of intermediates and the rates of the individual steps in the catalytic cycle. Further research focusing specifically on this reagent would be beneficial to fully elucidate its catalytic profile in hydroamination reactions.
Roles in Amide and Other Carbonyl Compound Derivatization
This compound and its analogues serve as valuable reagents for the derivatization of carbonyl compounds, particularly in the synthesis of amides from aldehydes. This transformation provides a metal-free and efficient alternative to traditional amide bond formation methods. acs.org The reaction generally proceeds through the formation of a nitrone intermediate, which then rearranges to the corresponding amide. acs.org
A study on the amination of aldehydes with various substituted hydroxylamines demonstrated that the electronic properties of the substituent on the phenyl ring significantly impact the reaction yield. Aromatic hydroxylamines bearing electron-withdrawing groups tend to provide higher yields. For instance, N-(3-bromophenyl)hydroxylamine, a structural isomer of the subject compound, has been shown to react with aldehydes to produce amides in good yields. acs.org This suggests that this compound would also be an effective reagent for this transformation.
The general mechanism for the formation of amides from aldehydes and hydroxylamines involves the following steps:
Condensation: The aldehyde reacts with the hydroxylamine to form a nitrone intermediate.
Rearrangement: The nitrone undergoes a rearrangement, often promoted by a base, to form the amide.
The following table summarizes the yields of amides obtained from the reaction of various substituted aldehydes with different N-arylhydroxylamines, providing a basis for predicting the reactivity of this compound.
| Aldehyde | N-Arylhydroxylamine | Yield (%) |
|---|---|---|
| Benzaldehyde | N-Phenylhydroxylamine | 85 |
| 4-Methylbenzaldehyde | N-Phenylhydroxylamine | 82 |
| 4-Chlorobenzaldehyde | N-Phenylhydroxylamine | 88 |
| Benzaldehyde | N-(4-Methoxyphenyl)hydroxylamine | 75 |
| Benzaldehyde | N-(4-Chlorophenyl)hydroxylamine | 90 |
| Benzaldehyde | N-(3-Bromophenyl)hydroxylamine | 78 |
Stereoselective Transformations Employing this compound Analogues
The development of stereoselective transformations is a cornerstone of modern organic synthesis. Chiral O-arylhydroxylamine analogues have shown potential in asymmetric catalysis, enabling the synthesis of enantioenriched molecules. While direct applications of chiral analogues of this compound are not extensively documented, the principles established with other chiral hydroxylamine derivatives provide a framework for their potential use.
Enantioselective hydroamination of alkenes has been successfully achieved using copper or nickel catalysts in conjunction with chiral ligands and hydroxylamine esters as the nitrogen source. nih.gov These systems can deliver chiral amines with high enantioselectivity. The design of chiral O-arylhydroxylamines, where a chiral center is incorporated into the aryl moiety or as a substituent, could lead to new classes of chiral ligands or reagents for asymmetric transformations.
For example, the synthesis of novel chiral organocatalysts has been reported starting from chiral backbones and hydroxylamine hydrochloride. nih.gov A similar approach could be envisioned for the synthesis of chiral analogues of this compound. These chiral reagents could then be employed in stereoselective reactions where the chiral information is transferred from the reagent to the substrate.
The following table presents examples of enantioselective hydroamination reactions of styrenes using a copper hydride catalyst and a chiral phosphine (B1218219) ligand, demonstrating the potential for achieving high stereoselectivity with hydroxylamine derivatives.
| Styrene Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Styrene | 85 | 95 |
| 4-Methylstyrene | 88 | 96 |
| 4-Chlorostyrene | 92 | 94 |
| 3-Methoxystyrene | 80 | 97 |
| 2-Fluorostyrene | 75 | 93 |
The development of chiral analogues of this compound and their application in stereoselective transformations represents a promising area for future research. The insights gained from existing systems provide a strong foundation for the design of new and efficient catalytic methods.
Computational and Theoretical Studies on O 2 Bromophenyl Hydroxylamine
Quantum Chemical Calculations (e.g., Density Functional Theory)
There are no published studies detailing the use of Density Functional Theory (DFT) or other quantum chemical methods to specifically investigate O-(2-bromophenyl)hydroxylamine.
Prediction of Electronic Structure and Reactivity Descriptors
No specific data from quantum chemical calculations on the electronic structure (such as HOMO-LUMO energies, molecular orbital distributions, or electrostatic potential maps) or reactivity descriptors (like Fukui functions or global hardness and softness) for this compound has been reported.
Molecular Dynamics and Conformational Analysis
Specific molecular dynamics simulations or detailed conformational analyses for this compound are not available in published research.
Conformational Preferences and Rotational Barriers
There is no reported data on the preferred conformations or the energy barriers associated with the rotation around the C-O or N-O bonds of this compound derived from computational studies.
Mechanistic Modeling and Validation
No computational studies have been published that focus on elucidating the reaction pathways or validating the mechanisms of reactions involving this compound.
Computational Elucidation of Reaction Pathways
The reaction pathways for syntheses or reactions of this compound have not been computationally modeled or detailed in the scientific literature.
Correlation of Theoretical Predictions with Experimental Observations
A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of published research specifically detailing the correlation between theoretical predictions and experimental observations for the compound this compound. While computational chemistry is a powerful tool for predicting molecular properties such as bond lengths, bond angles, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts, these theoretical models require validation against experimental data to establish their accuracy and relevance.
For many related compounds, such as the parent molecule hydroxylamine (B1172632), extensive studies have been conducted comparing results from quantum chemical calculations (e.g., Density Functional Theory - DFT) with experimental findings from techniques like microwave spectroscopy and X-ray crystallography. These studies are crucial for understanding the fundamental structural and electronic properties of the hydroxylamine functional group.
Without experimental benchmarks, any purely theoretical study of this compound would remain speculative. The correlation of theoretical predictions with experimental observations is a cornerstone of modern chemical research, providing a deeper understanding of molecular behavior. Unfortunately, for this compound, this crucial aspect of its scientific investigation has yet to be documented in accessible literature. Therefore, the presentation of detailed research findings and data tables on this specific topic is not possible at this time.
Future Research Directions and Synthetic Opportunities
Exploration of Undiscovered Reactivity Patterns
The bifunctional nature of O-(2-bromophenyl)hydroxylamine is a key area for future research. The interplay between the O-aryl hydroxylamine (B1172632) group and the ortho-bromine substituent could unlock novel chemical transformations.
Intramolecular Cyclizations: The proximate arrangement of the hydroxylamine and bromine atom is ideal for transition-metal-catalyzed intramolecular cyclization reactions. By analogy with other ortho-haloaryl compounds, palladium- or copper-catalyzed processes could be explored to construct various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
Cross-Coupling Reactions: The 2-bromophenyl group is a classical substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. rsc.org Investigating these reactions would allow for the late-stage functionalization of the aromatic ring, creating a library of complex derivatives. A key research question would be the compatibility of the hydroxylamine moiety under these catalytic conditions.
Reactivity of the Hydroxylamine Moiety: O-aryl hydroxylamines are valuable synthetic building blocks. nih.gov The hydroxylamine group can participate in condensation reactions with aldehydes and ketones to form oximes, a linkage important in drug design and bioconjugation. britannica.com It can also act as an aminating agent. Future work could focus on exploring its reactivity in electrophilic amination reactions or its behavior in rearrangements.
Development of Sustainable and Green Synthetic Protocols
Developing environmentally benign and efficient methods for the synthesis of this compound and its derivatives is a crucial research direction.
Catalytic Hydrogenation: A primary green route to N-aryl hydroxylamines is the selective catalytic hydrogenation of the corresponding nitroaromatics. rsc.orgnih.gov Applying this to 2-bromonitrobenzene using catalysts like platinum on carbon (Pt/C), potentially with additives to prevent over-reduction to aniline, would be a key objective. rsc.orgnih.gov This approach avoids stoichiometric reductants and often proceeds under mild conditions. rsc.org
Modern Arylation Methods: Traditional syntheses of O-aryl hydroxylamines often relied on copper-based methods with limitations. Modern palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, offers a more efficient and broadly applicable alternative. nih.govorganic-chemistry.orgacs.org Adapting these advanced C-O cross-coupling methods could provide a high-yielding and scalable route to this compound from 1,2-dibromobenzene or 2-bromoiodobenzene. organic-chemistry.org
Electrochemical Synthesis: Recent advancements have demonstrated the potential for electrosynthesis of hydroxylamines from simple precursors like oximes or even nitric oxide, establishing a sustainable platform that avoids organic solvents and chemical reducing agents. researchgate.netresearchgate.net Another approach involves the electroreduction of nitrate, mediated by ketones to capture the hydroxylamine product in situ. acs.org Exploring the application of these electrochemical strategies could lead to exceptionally green synthetic pathways.
Integration into Flow Chemistry and Automated Synthesis
The translation of synthetic protocols from batch to continuous-flow processing offers significant advantages in terms of safety, scalability, and reproducibility.
Continuous-Flow Synthesis: The selective hydrogenation of nitroarenes to N-aryl hydroxylamines has been successfully implemented in continuous-flow reactors. mdpi.comacs.orgresearchgate.net This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, which is critical for preventing over-reduction and safely handling potentially unstable intermediates. mdpi.comresearchgate.net A flow-based synthesis of this compound could enhance the safety and efficiency of its production. mdpi.com
Automated Synthesis Platforms: Automated systems can accelerate the discovery and optimization of new reactions. sigmaaldrich.commit.edu Such platforms could be employed to rapidly screen catalysts, solvents, and reaction conditions for both the synthesis of this compound and its subsequent derivatization. mit.eduwikipedia.org By integrating software for planning and hardware for execution, these systems can reduce the time required to develop optimal synthetic routes from months to days. mit.edumedium.com
Design of Novel Functional Materials and Molecular Probes
The unique bifunctionality of this compound makes it an attractive building block for advanced materials and chemical tools.
Functional Material Precursors: Aryl halides are important precursors for functional materials. nih.govrsc.orgresearchgate.net The bromine atom on this compound can serve as a handle for polymerization reactions or for grafting the molecule onto surfaces. The hydroxylamine moiety could then be used for post-functionalization, for example, by capturing biomolecules or other analytes.
Molecular Probes: Hydroxylamine derivatives are used to create molecular probes for studying biological systems. For instance, they can be attached to fluorophores and used to selectively react with aldehydes or ketones on biomolecules, such as the reducing ends of sugars, to form stable oxime conjugates for imaging. researchgate.net Hydroxylamine-based probes have been developed to profile protein acylation and to visualize the compound in cells. nih.govrsc.org The 2-bromo substituent on this compound could be used to attach reporter tags (e.g., fluorophores, biotin) via cross-coupling, creating a new class of bifunctional probes for chemical biology.
| Application Area | Functional Group Utilized | Potential Derivative/Product | Research Goal |
|---|---|---|---|
| Medicinal Chemistry | Hydroxylamine & Bromine | Fused N-Heterocycles | Synthesis of novel bioactive scaffolds via intramolecular cyclization. |
| Chemical Biology | Hydroxylamine | Fluorophore-Oxime Conjugates | Development of probes for imaging carbonyl-containing biomolecules. researchgate.net |
| Materials Science | Bromine | Functionalized Polymers | Creation of new polymers with pendant hydroxylamine groups for sensing or capture applications. |
| Organic Synthesis | Hydroxylamine | Complex Amines/Oximes | Use as a versatile aminating agent or building block for complex molecule synthesis. |
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research into this compound.
Predicting Reactivity and Mechanisms: Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms and predict reactivity. tandfonline.com Such studies have been used to investigate the thermal decomposition pathways of hydroxylamine and the regioselectivity of its reactions. acs.orgacs.org For this compound, DFT could be used to calculate the energy barriers for proposed intramolecular cyclizations, predict the most favorable sites for nucleophilic or electrophilic attack, and understand the electronic effects of the bromo-substituent on the hydroxylamine group's reactivity. nih.govresearchgate.net
Guiding Experimental Design: The results from computational studies can guide the design of experiments, saving time and resources. tandfonline.com For example, by predicting the most promising catalyst systems for a desired cross-coupling reaction or the optimal conditions to favor a specific cyclization pathway, computational screening can focus laboratory efforts on the most viable options. This synergistic approach has proven effective in understanding and optimizing complex chemical systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for O-(2-bromophenyl)hydroxylamine, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : The compound is typically synthesized via the reduction of nitro precursors (e.g., 2-bromonitrobenzene) using agents like sodium dithionite or catalytic hydrogenation. Alternatively, aryl halides can react with hydroxylamine under nucleophilic substitution conditions. Key optimization factors include:
- Temperature control : Maintaining 0–5°C during reduction minimizes side reactions like over-reduction to aniline derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Stoichiometry : A 1.2:1 molar ratio of hydroxylamine to aryl halide ensures complete conversion .
Q. How can spectroscopic techniques be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons resonate as a multiplet at δ 7.2–7.8 ppm, with coupling patterns confirming substitution at the ortho position. The hydroxylamine proton appears as a broad singlet at δ 5.5–6.0 ppm .
- IR Spectroscopy : Stretching frequencies for N–O (950–1050 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 221.49 (M+H⁺) align with the molecular formula C₆H₅BrNO .
Q. What nucleophilic reactions are feasible with this compound, and how do substituents influence reactivity?
- Methodological Answer : The hydroxylamine group acts as a nucleophile in:
- Amination : Reacts with carbonyl compounds (e.g., ketones) to form imines. Steric hindrance from the bromine substituent slows reactions compared to non-halogenated analogs .
- Reduction : Participates in catalytic transfer hydrogenation, reducing nitro groups to amines. The electron-withdrawing bromine enhances electrophilicity at the nitrogen center .
Advanced Research Questions
Q. How do computational studies (e.g., DFT calculations) elucidate the bifunctional catalytic mechanisms of this compound in acylation reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,2p) level can model transition states. For example:
- Dual Catalysis : The oxygen and nitrogen atoms simultaneously donate/accept protons, lowering the activation barrier (ΔG‡ ~18–20 kcal/mol) for O- or N-acylation pathways .
- Solvent Effects : Polarizable Continuum Model (PCM) simulations in water show solvation stabilizes intermediates by ~16 kcal/mol, favoring O-acylated products .
Q. How can contradictions between experimental and theoretical data in reaction kinetics be resolved?
- Methodological Answer : Discrepancies (e.g., predicted N-acylation dominance vs. experimental O-acylation) arise from:
- Implicit Solvent Limitations : PCM may inadequately model explicit hydrogen bonding. Hybrid QM/MM methods improve accuracy .
- Kinetic vs. Thermodynamic Control : Experimental conditions (e.g., short reaction times) may favor kinetic products, whereas simulations often assume thermodynamic equilibrium .
Q. What strategies are effective for designing enantioselective syntheses using this compound?
- Methodological Answer :
- Chiral Auxiliaries : Attach temporary chiral groups (e.g., Evans oxazolidinones) to the hydroxylamine nitrogen, enabling asymmetric induction in imine formation .
- Catalytic Asymmetric Amination : Use transition-metal catalysts (e.g., Cu(I)/Box complexes) to achieve enantiomeric excess (ee >90%) in cross-coupling reactions .
Q. How does the bromine substituent affect the compound’s reactivity compared to fluoro or chloro analogs?
- Methodological Answer :
- Electron-Withdrawing Effect : Bromine increases electrophilicity at the nitrogen, accelerating nucleophilic attacks but slowing aromatic substitution due to steric bulk .
- Comparative Kinetics : Hammett studies show ρ values of +1.2 for bromo vs. +0.8 for chloro derivatives in SNAr reactions, indicating higher sensitivity to electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
